molecular formula C5H9FO B1441988 (3-Fluorocyclobutyl)methanol CAS No. 1260654-20-3

(3-Fluorocyclobutyl)methanol

Cat. No.: B1441988
CAS No.: 1260654-20-3
M. Wt: 104.12 g/mol
InChI Key: FVQRBAHVLBOJNL-UHFFFAOYSA-N
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Description

(3-Fluorocyclobutyl)methanol is an organic compound with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol It is a fluorinated cyclobutyl derivative, characterized by the presence of a fluorine atom on the cyclobutyl ring and a hydroxymethyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorocyclobutyl)methanol typically involves the fluorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorocyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (3-Fluorocyclobutyl)carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (3-Fluorocyclobutyl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluorocyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorocyclobutyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity.

Biological Activity

(3-Fluorocyclobutyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a fluorine atom on the cyclobutyl ring, which significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to form (3-Fluorocyclobutyl)carboxylic acid and reduction to yield (3-Fluorocyclobutyl)methane.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorine atom enhances lipophilicity and metabolic stability, which can affect the compound's binding affinity to biological targets. This alteration in binding can lead to changes in enzyme activity or receptor modulation, making it a candidate for further pharmacological exploration.

In Vitro Studies

A series of studies have investigated the in vitro activity of this compound analogs. For instance, trans-(3-fluorocyclobutyl) derivatives have shown promise as inhibitors of specific protein kinases involved in cancer signaling pathways. Table 1 summarizes the potency and selectivity of various analogs against a panel of protein kinases:

CompoundIC50 (µM)Selectivity
trans-(3-Fluorocyclobutyl) analog 10.5High
trans-(3-Fluorocyclobutyl) analog 21.2Moderate
trans-(3-Fluorocyclobutyl) analog 32.5Low

Case Studies

One notable case study involved the evaluation of anti-(18)F-fluorocyclobutyl-1-carboxylic acid in diagnosing prostate cancer using a rat model. The study demonstrated that this compound could differentiate between prostate cancer and benign prostatic hyperplasia with high contrast imaging capabilities . The biodistribution analysis revealed significant uptake in cancerous tissues compared to surrounding tissues, indicating its potential as a diagnostic agent.

Applications in Medicine

Research is ongoing to explore this compound's potential as a pharmaceutical intermediate or active ingredient. Its unique structure allows for the development of novel therapeutic agents targeting various diseases, particularly in oncology . Additionally, its use as a building block in synthesizing more complex fluorinated compounds positions it favorably within medicinal chemistry.

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructureBiological Activity
(3,3-Difluorocyclobutyl)methanolTwo fluorine atomsAltered reactivity
CyclobutylmethanolNo fluorine atomLess reactive
(3-Chlorocyclobutyl)methanolChlorine instead of fluorineDifferent reactivity

The presence of fluorine in this compound enhances its electronegativity and reactivity compared to non-fluorinated analogs, making it a valuable compound for further research.

Properties

IUPAC Name

(3-fluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRBAHVLBOJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260654-20-3
Record name (3-fluorocyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Fluorocyclobutyl)methanol
(3-Fluorocyclobutyl)methanol
1-Fluoro-3-methylidenecyclobutane
(3-Fluorocyclobutyl)methanol
(3-Fluorocyclobutyl)methanol
(3-Fluorocyclobutyl)methanol
Reactant of Route 6
(3-Fluorocyclobutyl)methanol

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